molecular formula C13H19ClN4O3 B10967160 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide

Cat. No.: B10967160
M. Wt: 314.77 g/mol
InChI Key: YHOKXLUDWVKHCX-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, as well as a cyclohexyl and methylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide typically involves multi-step organic reactions. The starting materials often include 4-chloro-5-methyl-3-nitro-1H-pyrazole and N-cyclohexyl-N-methylacetamide. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification methods like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-methyl-3-nitro-1H-pyrazole
  • N-cyclohexyl-N-methylacetamide
  • 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Uniqueness

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cyclohexyl-N-methylacetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H19ClN4O3

Molecular Weight

314.77 g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C13H19ClN4O3/c1-9-12(14)13(18(20)21)15-17(9)8-11(19)16(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3

InChI Key

YHOKXLUDWVKHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N(C)C2CCCCC2)[N+](=O)[O-])Cl

Origin of Product

United States

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